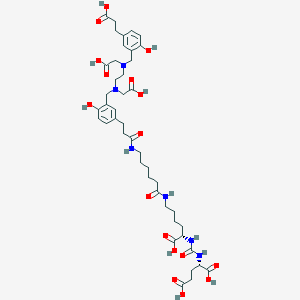![molecular formula C24H17N3O6 B610380 4-[6-甲氧基-2-[(1E)-2-(3-硝基苯基)乙烯基]-4-氧代-3(4H)-喹唑啉基]-苯甲酸 CAS No. 1237744-13-6](/img/structure/B610380.png)
4-[6-甲氧基-2-[(1E)-2-(3-硝基苯基)乙烯基]-4-氧代-3(4H)-喹唑啉基]-苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QNZ 46 is an antagonist of NR2C- and NR2D-subunit containing NMDA receptors (IC50s = 6 and 3 µM, respectively, for receptors expressed in Xenopus oocytes). It is selective for NR2C- and NR2D-subunit containing NMDA receptors over receptors containing NR2A and NR2B subunits as well as over the AMPA receptor GluR1 (IC50s = 229, >300, and >300 µM, respectively). QNZ 46 acts in a noncompetitive and voltage-independent fashion that requires glutamate but not glycine binding for its activity.
QNZ46 is a NMDA receptor antagonist. QNZ46 inhibits NMDA receptor function in a noncompetitive and voltage-independent manner by an unconventional mechanism that requires binding of glutamate to the GluN2 subunit, but not glycine binding to the GluN1 subunit. QNZ46 could provide an opportunity for the development of pharmacological tools and therapeutic agents that target NMDA receptors at a new site and modulate function by a novel mechanism. NMDA receptors are ionotropic glutamate receptors that mediate excitatory synaptic transmission and have been implicated in several neurological diseases.
科学研究应用
Neuropharmacology
QNZ46 is known to be a non-competitive antagonist of GluN2C/GluN2D-containing NMDA receptors . This means it can inhibit these receptors, which play a crucial role in neural communication and synaptic plasticity. Its potential applications in neuropharmacology could include the development of new treatments for neurological disorders where these receptors are implicated.
Drug Development
The compound’s unique properties make it a potential candidate for drug development. For instance, its ability to selectively bind to GluN2C/GluN2D subunits of NMDA receptors could be leveraged to develop drugs with fewer side effects compared to non-selective NMDA receptor antagonists.
Neurological Disorder Research
Given its role as a GluN2C/GluN2D-selective NMDA receptor antagonist , QNZ46 could be used in research into neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, where abnormal NMDA receptor function is often observed.
Pain Management
NMDA receptors have been implicated in the transmission of pain signals in the nervous system. As an antagonist of these receptors, QNZ46 could potentially be used in the research and development of new pain management therapies .
Neuroprotection Research
NMDA receptors are involved in excitotoxicity, a process that can lead to neuronal damage or death. By inhibiting these receptors, QNZ46 could potentially offer neuroprotective effects, making it a valuable tool in neuroprotection research .
Addiction Research
NMDA receptors have been implicated in addiction, particularly in the context of drug withdrawal and relapse. QNZ46’s ability to inhibit these receptors could make it a useful tool in addiction research .
作用机制
- It requires binding of glutamate to the GluN2 subunit but not glycine binding to the GluN1 subunit .
- By inhibiting GluN2C/D-containing receptors, it modulates synaptic plasticity and neuronal function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
属性
IUPAC Name |
4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVJIICVWDSNI-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(6-Methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
CAS RN |
1237744-13-6 |
Source


|
| Record name | 1237744-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)


![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)


